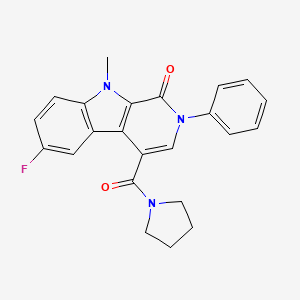

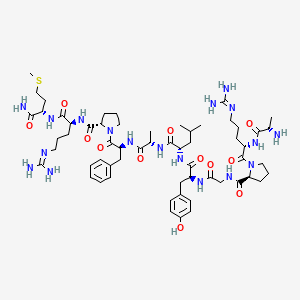

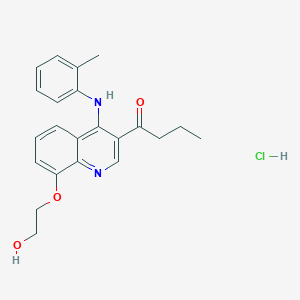

4-(α-(4-烯丙基-2,5-二甲基-1-哌嗪基)-3-甲氧基苄基)-N,N-二乙基苯甲酰胺

描述

SNC80是一种选择性激活δ型阿片受体异源体的阿片类镇痛剂。 它于1994年被发现,以成为首个作为δ型阿片受体的高选择性激动剂而闻名 。 动物研究表明SNC80在产生镇痛、抗抑郁和抗焦虑作用方面具有潜力 。 但由于高剂量会引起抽搐,因此其应用受到限制 .

科学研究应用

SNC80具有多种科学研究应用,包括:

化学: SNC80用作研究δ型阿片受体及其与其他分子的相互作用的工具化合物。

生物学: SNC80用于研究δ型阿片受体在各种生物过程(包括疼痛调节和情绪调节)中的作用。

作用机制

SNC80通过选择性激活δ型阿片受体发挥作用。 这些受体的激活导致对各种信号通路的调节,包括腺苷酸环化酶的抑制和钾通道的激活 。这导致神经递质释放的调节和疼痛信号的减少。 SNC80还与μ-δ型阿片受体异源体相互作用,这可能有助于其镇痛和抗抑郁作用 .

生化分析

Biochemical Properties

SNC80 is a potent, highly selective, and non-peptide δ-opioid receptor agonist . It has a Ki of 1.78 nM and an IC50 of 2.73 nM . SNC80 also selectively activates μ-δ heteromer in HEK293 cells with an EC50 of 52.8 nM . It interacts with these receptors to exert its effects .

Cellular Effects

SNC80 exhibits substantially greater activity in cells coexpressing μ- and δ-opioid receptors than in cells either singly expressing δ-opioid receptors or coexpressing δ- and κ-opioid receptors . It has been shown to produce useful analgesic, antidepressant, and anxiolytic effects in animal studies .

Molecular Mechanism

The molecular mechanism of SNC80 involves its selective activation of μ–δ opioid receptor heteromers . It binds to these receptors and activates them, leading to its analgesic, antidepressant, and anxiolytic effects .

Temporal Effects in Laboratory Settings

SNC80 produces a stronger and faster desensitization and is associated with a loss of opioid binding sites by 50% . SNC80 also causes a marked down-regulation of the human δ-opioid receptor (hDOR) by 30% as observed by Western blot .

Dosage Effects in Animal Models

In animal models, SNC80 (10 mg/kg; intraperitoneal injection; once; C57BL6/J mice) treatment significantly attenuated allodynia caused by overuse of Sumatriptan .

准备方法

SNC80的合成涉及多个步骤,从制备核心哌嗪结构开始。合成路线包括以下步骤:

哌嗪核心的形成: 通过使适当的胺与二乙基氨基甲酰氯反应合成哌嗪核心。

烷基化: 然后用烯丙基溴烷基化哌嗪核心以引入烯丙基。

甲氧基化: 通过与甲氧基苄基氯反应引入甲氧基。

最终偶联: 最后一步是将哌嗪衍生物与二乙基苯甲酰胺偶联形成SNC80.

化学反应分析

SNC80经历各种化学反应,包括:

氧化: SNC80在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰哌嗪核心或其他官能团。

取代: 取代反应可以在苯甲酰胺或哌嗪环上引入不同的取代基。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种烷基化剂 。这些反应形成的主要产物取决于所使用的具体试剂和条件。

相似化合物的比较

SNC80在δ型阿片受体激动剂中是独一无二的,因为它具有非肽结构和对δ型阿片受体的高选择性。类似的化合物包括:

SNC86: 与SNC80相比,它是一种更有效、更有效的δ型阿片受体激动剂.

SNC162: 另一种δ型阿片受体激动剂,但效力和效力低于SNC80.

属性

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWVAUSXZDRQPZ-UMTXDNHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)OC)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045662 | |

| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156727-74-1 | |

| Record name | SNC 80 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156727-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156727741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNC-80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L842QB22SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SNC80?

A1: SNC80 exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , , ]. It demonstrates significantly less binding affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR) [, ].

Q2: How does SNC80 interact with DOR?

A2: SNC80 acts as an agonist at DOR [, , , ]. Binding of SNC80 to DOR initiates a signaling cascade primarily through G protein-coupled pathways [, ]. This activation leads to downstream effects such as inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a variety of physiological responses including antinociception [, , ].

Q3: Does SNC80 interact with opioid receptor heteromers?

A3: Recent evidence suggests that SNC80 may preferentially activate heteromeric μ-δ opioid receptors, leading to more robust antinociceptive effects compared to DOR homomers [].

Q4: How does SNC80 affect neuronal activity?

A4: Studies in rats have shown that SNC80 can modulate the firing activity of hippocampal glutamate neurons and brainstem monoamine neurons, including serotonin, dopamine, and noradrenaline neurons []. This modulation of neuronal activity likely contributes to the compound's behavioral and physiological effects.

Q5: Does SNC80 induce receptor internalization?

A5: Yes, SNC80 has been shown to induce internalization of human DOR when compared to endogenous enkephalins. Interestingly, SNC80 leads to a more pronounced and rapid internalization, potentially contributing to a different desensitization profile [].

Q6: What is the molecular formula and weight of SNC80?

A6: The molecular formula of SNC80 is C26H36N2O3, and its molecular weight is 424.58 g/mol.

Q7: Is there spectroscopic data available for SNC80?

A7: While the provided abstracts do not detail specific spectroscopic data, it is standard practice to utilize techniques like NMR and Mass Spectrometry to confirm the structure and purity of synthetic compounds like SNC80.

Q8: How do structural modifications of SNC80 affect its activity?

A8: Studies have explored the SAR of SNC80 by modifying its structure. For example:

- Removal of the 3-methoxy substitution: This modification, resulting in the derivative SNC162, significantly enhanced DOR selectivity over MOR [, ].

- Modification of the 3-position of the benzylic ring: Comparing SNC80 with derivatives SNC86 (3-OH) and SNC162 (3-desoxy) revealed differences in potency and efficacy in behavioral assays [].

Q9: Does the stereochemistry of SNC80 impact its activity?

A9: Yes, the stereochemistry of SNC80 is crucial for its activity. The (-)-enantiomer of SNC80, known as SNC67, does not exhibit the same pharmacological profile and has been shown to induce convulsions at high doses [, ].

Q10: What are the routes of administration for SNC80 in research?

A10: SNC80 has been administered through various routes in research studies, including intravenous (i.v.), subcutaneous (s.c.), intracerebroventricular (i.c.v.), intrathecal (i.t.), and intraplantar [, , , , ]. The choice of administration route depends on the specific research question and desired site of action.

Q11: Does SNC80 cross the blood-brain barrier?

A11: Yes, SNC80 demonstrates the ability to cross the blood-brain barrier, evidenced by its effectiveness following systemic administration in producing centrally mediated effects like antinociception and behavioral changes [, , ].

Q12: How does inflammation affect SNC80 pharmacokinetics?

A12: Studies using Freund's Complete Adjuvant (FCA) to induce inflammation have shown that inflammation can alter the pharmacokinetic profile of SNC80, particularly its plasma clearance. This highlights the potential for altered drug disposition in the context of inflammatory conditions [].

Q13: What are the primary in vivo effects of SNC80?

A13: SNC80 has shown efficacy in various preclinical models, including:

- Antinociception: SNC80 effectively attenuates thermal nociception in various pain models, including acute thermal pain, capsaicin-induced thermal allodynia, and inflammation-induced hypersensitivity [, , , ].

- Antidepressant-like effects: SNC80 demonstrates antidepressant-like activity in the forced swim test in rodents [, , ].

- Locomotor stimulation: SNC80 can induce locomotor stimulation in rodents, supporting its potential role in motor function [, , ].

Q14: Does SNC80 display anti-tumor activity?

A14: Preliminary research suggests that SNC80 may possess anti-tumor properties. In a murine model using L5178Y-R tumor cells, SNC80 demonstrated modest in vitro growth inhibition and significantly prolonged survival in tumor-bearing mice [].

Q15: What are the limitations of SNC80 in terms of clinical development?

A15: While SNC80 displays promising preclinical efficacy, it also induces convulsions in rodents, which poses a significant challenge for its clinical development as a therapeutic agent [, , , ].

Q16: Does cross-tolerance develop between SNC80 and other stimulants?

A16: Interestingly, instead of cross-tolerance, SNC80 pretreatment has been shown to enhance the locomotor-activating effects of certain psychostimulants, particularly those that interact with dopamine and norepinephrine transporters, such as amphetamine and cocaine [, ]. This suggests a complex interaction between DOR activation and monoaminergic systems.

Q17: What are the known adverse effects of SNC80?

A17: The most prominent adverse effect of SNC80 observed in preclinical studies is the induction of convulsions, particularly at higher doses [, , , ]. This side effect presents a significant hurdle for its clinical development as a therapeutic agent.

Q18: Have specific drug delivery strategies been explored for SNC80?

A18: While the provided research does not focus on specific drug delivery strategies for SNC80, researchers are continuously exploring methods to enhance drug targeting and delivery, potentially mitigating side effects and improving therapeutic efficacy.

Q19: Does SNC80 modulate immune function?

A19: Studies suggest that SNC80 may exert immunomodulatory effects. Research has shown that it can enhance the chemotaxis of human and rat leukocytes in vitro []. Additionally, SNC80 has been shown to increase tumor necrosis factor-alpha and nitric oxide production by rat macrophages both in vitro and ex vivo [].

Q20: Are there any known interactions between SNC80 and other opioid agonists?

A20: SNC80 has been shown to interact with other opioid agonists, particularly μ-opioid agonists, in a complex and behavior-dependent manner [, ]. For instance, SNC80 can enhance the antinociceptive effects of μ-agonists in some pain models but not others [, , ]. Understanding these interactions is crucial for exploring the therapeutic potential of combining DOR and MOR agonists.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

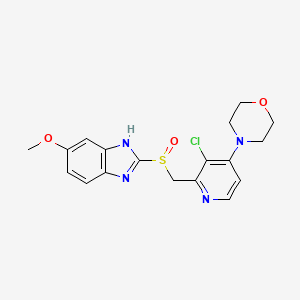

![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)

![(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one](/img/structure/B1681814.png)